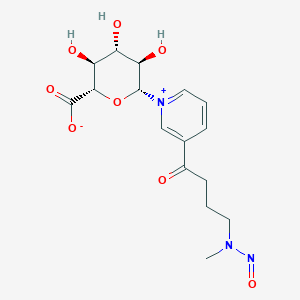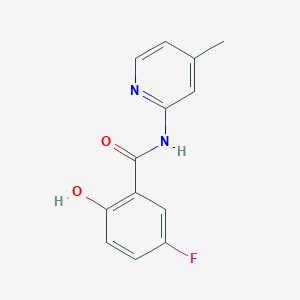
Lanthanum methoxyethoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanthanum methoxyethoxide is an organometallic compound that contains lanthanum, a rare earth element, and methoxyethoxide groups. This compound is of interest due to its potential applications in various fields, including materials science and catalysis. This compound is typically used as a precursor for the synthesis of lanthanum-containing materials, such as lanthanum oxide films.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lanthanum methoxyethoxide can be synthesized through the reaction of lanthanum chloride with sodium methoxyethoxide in an anhydrous environment. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:
LaCl3+3NaOCH2CH3→La(OCH2CH3)3+3NaCl
Industrial Production Methods
In industrial settings, this compound can be produced using a similar method but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Lanthanum methoxyethoxide undergoes various chemical reactions, including hydrolysis, oxidation, and ligand exchange reactions.
-
Hydrolysis: : When exposed to moisture, this compound hydrolyzes to form lanthanum hydroxide and methanol.
La(OCH2CH3)3+3H2O→La(OH)3+3HOCH2CH3
-
Oxidation: : The compound can be oxidized to form lanthanum oxide, which is a valuable material in various applications.
2La(OCH2CH3)3+3O2→2La2O3+6HOCH2CH3
-
Ligand Exchange: : this compound can undergo ligand exchange reactions with other alkoxides or organic ligands, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, oxygen, and various organic ligands. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions and to ensure the desired product is obtained.
Major Products Formed
The major products formed from the reactions of this compound include lanthanum hydroxide, lanthanum oxide, and various organometallic compounds depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Lanthanum methoxyethoxide has a wide range of applications in scientific research, particularly in the fields of materials science, chemistry, and catalysis.
Mécanisme D'action
The mechanism of action of lanthanum methoxyethoxide in catalysis involves the coordination of the lanthanum ion with the reactants, facilitating the formation of intermediate species and lowering the activation energy of the reaction. The methoxyethoxide ligands can also participate in the reaction by stabilizing the intermediate species and enhancing the overall catalytic activity .
Comparaison Avec Des Composés Similaires
Lanthanum methoxyethoxide can be compared with other lanthanum alkoxides, such as lanthanum ethoxide and lanthanum isopropoxide. These compounds share similar chemical properties and applications but differ in their reactivity and stability.
Lanthanum Ethoxide: Similar to this compound, lanthanum ethoxide is used as a precursor for the synthesis of lanthanum-containing materials. it is less stable and more reactive due to the shorter alkoxide chain.
Lanthanum Isopropoxide: This compound is more stable than this compound and is used in similar applications.
Conclusion
This compound is a versatile compound with significant applications in materials science, chemistry, and catalysis. Its unique properties and reactivity make it a valuable precursor for the synthesis of lanthanum-containing materials and a useful catalyst in various chemical reactions. The comparison with similar compounds highlights its distinct advantages and potential for further research and development.
Propriétés
Formule moléculaire |
C9H24LaO6 |
|---|---|
Poids moléculaire |
367.19 g/mol |
Nom IUPAC |
lanthanum;2-methoxyethanol |
InChI |
InChI=1S/3C3H8O2.La/c3*1-5-3-2-4;/h3*4H,2-3H2,1H3; |
Clé InChI |
YPKCZBIEMQXFTM-UHFFFAOYSA-N |
SMILES canonique |
COCCO.COCCO.COCCO.[La] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4R)-4-[(3R,5S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13415319.png)
![1-Fluoro-2-[(S)-methanesulfinyl]benzene](/img/structure/B13415321.png)

![(6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-[1]benzofuro[3,2-c][1]benzopyran-6a,9(11aH)-diol](/img/structure/B13415326.png)





![2-[2-(4-Chlorophenyl)sulfanylethylamino]ethanol](/img/structure/B13415352.png)
![2-Hydroxy-1-methoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridine-12-ium](/img/structure/B13415357.png)

